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Compound of Interest

Compound Name: Ethyl 2-(2-oxoazepan-3-yl)acetate

CAS No.: 831-32-3

Cat. No.: B3387471

Get Quote

Executive Summary
The

-caprolactam scaffold (hexahydro-2H-azepin-2-one) is far more than an industrial monomer for
Nylon-6. In the context of modern drug discovery,

-substituted caprolactams serve as privileged building blocks for peptidomimetics. By
incorporating the

-carbon of an amino acid into a seven-membered lactam ring, medicinal chemists can rigidly
constrain the

(psi) and

(phi) torsion angles of the peptide backbone. This conformational restriction is critical for
stabilizing secondary structures (such as

-turns) and enhancing proteolytic stability.
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This guide details the synthetic architecture, stereochemical considerations, and experimental

protocols for generating high-value

-functionalized caprolactam cores, specifically focusing on

-amino,

-alkyl, and

-hydroxy derivatives.

Structural Logic & Pharmacophore Utility
The Conformational "Lock"
In a linear peptide, the L-lysine side chain has significant motional freedom. Cyclization to

-amino-

-caprolactam (also known as the Lysine Lactam) locks the side chain into a specific spatial
orientation while simultaneously restricting the backbone geometry.

Peptidomimetics: The scaffold mimics the

or

positions of

-turns.

Protease Stability: The cyclic amide is resistant to standard exopeptidases, extending the

half-life of peptide-based drugs.

Lysine Surrogates: The amine handle at the

-position allows for further functionalization (acylation, alkylation) to mimic extended peptide
chains.

Classification of Building Blocks
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Class
Substituent (

-position)

Primary
Application

Key Precursor

Class A
Amino (

)

Peptidomimetics,

Lysine surrogates
L-Lysine

Class B
Alkyl / Aryl (

)

Hydrophobic core

modification,

Anticonvulsants

Caprolactam /

Cyclohexanone

Class C
Hydroxy (

)

Transition state

mimics (Protease

inhibitors)
-Halo-caprolactam

Synthetic Methodologies
Strategy A: The Chiral Pool Approach (From L-Lysine)
The most direct route to enantiopure

-amino-caprolactam is the cyclization of L-lysine. This method preserves the stereochemistry of
the natural amino acid.

Mechanism: Intramolecular amidation.

Challenge: Preventing polymerization (oligomerization) vs. cyclization.

Solution: High dilution conditions or the use of specific solvents (e.g., alcohols with high

boiling points) to favor intramolecular reaction.

Strategy B: The De Novo Approach (Beckmann
Rearrangement)
For

-alkyl or
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-aryl derivatives, the Beckmann rearrangement of 2-substituted cyclohexanone oximes is the
standard.

Regioselectivity Rule: The group anti (trans) to the hydroxyl of the oxime migrates.[1]

Critical Insight: 2-substituted cyclohexanones form two oxime geometric isomers (

and

).

Isomer A (Hydroxyl anti to alkyl): Migration of the substituted carbon

-substituted caprolactam.

Isomer B (Hydroxyl syn to alkyl): Migration of the methylene carbon

-substituted caprolactam (often unwanted).

Control: Bulky substituents or specific Lewis acids can influence the

ratio of the oxime formation, thereby controlling the final lactam regiochemistry.

Strategy C: Direct -Functionalization (Enolate
Chemistry)
Direct alkylation of the parent caprolactam requires protection of the lactam nitrogen to prevent

-alkylation.

Protection:

-Boc or

-Trimethylsilyl (TMS) protection.

Deprotonation: Use of Lithium Diisopropylamide (LDA) or LiHMDS at -78°C to form the

thermodynamic enolate.

Electrophile Trapping: Addition of alkyl halides.
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Visualization of Synthetic Logic[2]
The following diagram illustrates the divergent pathways for synthesizing these building blocks,

highlighting the regiochemical pivot point in the Beckmann rearrangement.
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Caption: Divergent synthetic pathways. The Lysine route preserves chirality; the Beckmann

route requires regiocontrol; Direct alkylation offers modular diversity.

Experimental Protocols
Protocol 1: Synthesis of L- -Amino- -Caprolactam
(Lysine Lactam)
Rationale: This protocol utilizes a high-boiling solvent to drive the equilibrium toward cyclization

while removing water.

Materials:

L-Lysine Monohydrochloride (100 mmol)

Sodium Hydroxide (100 mmol)

1-Hexanol (Solvent)
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Dean-Stark apparatus[2]

Step-by-Step:

Neutralization: Suspend L-Lysine HCl (18.26 g) in 1-Hexanol (200 mL). Add NaOH (4.0 g) to

generate the free base in situ.

Reflux: Heat the mixture to reflux (~157°C). The reaction relies on the thermodynamic

stability of the 7-membered lactam.

Water Removal: Use a Dean-Stark trap to continuously remove the water generated by the

condensation.[2] Monitor for cessation of water evolution (approx. 12-24 hours).

Work-up: Cool the reaction to room temperature. Filter off the NaCl byproduct.[2]

Isolation: Concentrate the filtrate under reduced pressure.

Purification: Recrystallize the crude residue from Acetone/Ethanol to yield white crystals.

Validation: Check optical rotation

. A value near -26° (c=1, water) confirms the retention of the L-configuration (S-enantiomer).

Protocol 2: Direct -Alkylation of -Caprolactam
Rationale: Direct functionalization allows for the rapid generation of libraries. N-protection is

mandatory to prevent N-alkylation.

Materials:

-Caprolactam[2][3][4][5]

Di-tert-butyl dicarbonate (

)

Lithium Diisopropylamide (LDA) - 2.0M in THF

Benzyl Bromide (Electrophile)
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THF (Anhydrous)

Step-by-Step:

N-Protection: Dissolve caprolactam (10 mmol) in DCM. Add

(11 mmol) and DMAP (catalytic). Stir 4h. Wash with 1N HCl, brine, dry, and concentrate to
yield

-Boc-caprolactam.

Enolization: In a flame-dried flask under Argon, dissolve

-Boc-caprolactam (5 mmol) in anhydrous THF (20 mL). Cool to -78°C (Dry ice/Acetone bath).

Deprotonation: Add LDA (5.5 mmol) dropwise over 10 minutes. The solution typically turns

faint yellow, indicating enolate formation. Stir for 45 minutes at -78°C.

Alkylation: Add Benzyl Bromide (6 mmol) dropwise.

Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours.

Quench: Quench with saturated

solution.

Extraction: Extract with EtOAc (3x). Dry organic layers over

.

Deprotection (Optional): If the free lactam is required, treat with TFA/DCM (1:1) for 1 hour.

Key Applications in Drug Discovery[2][5][8]
Peptidomimetics & Foldamers
-amino-caprolactam is a cornerstone in the design of "constrained peptides." By replacing a
flexible residue with this scaffold, researchers can induce specific turn geometries.

Example: It has been used to mimic the Ala-Pro turn in bioactive peptides, locking the

conformation to increase receptor affinity.
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Anticonvulsants
Derivatives substituted at the

-position show significant activity in modulating ion channels.

Compound of Interest:

-hydroxy-

-phenylcaprolactam.[6]

Mechanism: Modulation of GABAergic transmission. The lipophilic phenyl group at the

-position aids in blood-brain barrier penetration.

Bengamide Analogues (Antitumor)
The Bengamides are natural products with potent antitumor activity. The caprolactam ring

serves as a stable mimic of the susceptible ester linkage found in some natural analogues,

improving metabolic stability while retaining cytotoxicity against cancer cell lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b3387471?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3387471?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

